Pentyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Pentyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate is an organic compound with the molecular formula C20H26O It is a biphenyl derivative, characterized by the presence of a pentyl group and a propoxy group attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate typically involves the esterification of 4’-propoxy[1,1’-biphenyl]-4-carboxylic acid with pentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of Pentyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Pentyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the biphenyl rings.
Scientific Research Applications
Pentyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of Pentyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biphenyl core allows it to engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that may exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4’-Pentyl[1,1’-biphenyl]-4-carboxylate
- 4’-Propoxy[1,1’-biphenyl]-4-carboxylate
- 4’-Butoxy[1,1’-biphenyl]-4-carboxylate
Uniqueness
Pentyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate is unique due to the combination of its pentyl and propoxy substituents, which confer distinct physicochemical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
61313-90-4 |
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Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
pentyl 4-(4-propoxyphenyl)benzoate |
InChI |
InChI=1S/C21H26O3/c1-3-5-6-16-24-21(22)19-9-7-17(8-10-19)18-11-13-20(14-12-18)23-15-4-2/h7-14H,3-6,15-16H2,1-2H3 |
InChI Key |
QGUYQBLGYJMKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OCCC |
Origin of Product |
United States |
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